4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
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Overview
Description
4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is of significant interest due to its potential pharmacological properties and its presence in various biologically active molecules. The pyrazolo[3,4-b]pyridine scaffold is known for its versatility in medicinal chemistry, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide can be achieved through various synthetic routes. One common method involves the three-component reaction of substituted salicylic aldehydes, β-keto esters, and 5-aminopyrazoles in the presence of iron(III) chloride as a catalyst . This reaction typically takes place in ethanol, yielding the desired product with high efficiency.
Another approach involves the palladium-catalyzed aminocarbonylation of pyrazolo[3,4-b]pyridine derivatives using carbon monoxide gas generated ex situ
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, employing environmentally benign catalysts and solvents can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid, bromine, and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro, halogen, or sulfonyl derivatives.
Scientific Research Applications
4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anticancer, antiviral, and central nervous system activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5)-Aminopyrazoles: These compounds are structurally similar and are used as precursors in the synthesis of condensed heterocyclic systems.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxamide functional groups. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
918132-92-0 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C13H10N4O2/c14-12(19)11-5-9(7-2-1-3-8(18)4-7)10-6-15-17-13(10)16-11/h1-6,18H,(H2,14,19)(H,15,16,17) |
InChI Key |
KHEMJLQPTDNJHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NC3=C2C=NN3)C(=O)N |
Origin of Product |
United States |
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